1-(Difluoromethyl)-4-propoxybenzene
Description
1-(Difluoromethyl)-4-propoxybenzene is an aromatic compound featuring a benzene ring substituted with a difluoromethyl group (–CF$2$H) at the 1-position and a propoxy group (–OCH$2$CH$2$CH$3$) at the 4-position. The difluoromethyl group is electron-withdrawing, influencing the ring’s electronic properties, while the propoxy group contributes steric bulk and lipophilicity. This combination makes the compound valuable in organic synthesis, materials science, and pharmaceutical research, where tailored reactivity and stability are critical .
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-propoxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,10H,2,7H2,1H3 |
InChI Key |
SEYVONICDZXBML-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-propoxybenzene typically involves the introduction of the difluoromethyl group onto a benzene ring. One common method is the nucleophilic difluoromethylation of aromatic compounds. This can be achieved using difluoromethylating agents such as ClCF₂H in the presence of a base . Another approach involves the use of difluorocarbene reagents for the direct insertion of the difluoromethyl group .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-4-propoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Difluoromethyl)-4-propoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-propoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The compound may act on various pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Alkoxy Chain Length
1-(Difluoromethyl)-4-methoxybenzene
- Structure : Difluoromethyl (–CF$2$H) at 1-position; methoxy (–OCH$3$) at 4-position.
- Key Differences : The shorter methoxy group reduces steric hindrance and lipophilicity compared to propoxy.
- Applications : Less suited for lipid membrane penetration but more reactive in electrophilic substitutions due to reduced steric effects .
1-(Difluoromethyl)-4-ethoxybenzene
- Structure : Ethoxy (–OCH$2$CH$3$) at 4-position.
- Key Differences : Intermediate chain length balances reactivity and lipophilicity. Ethoxy derivatives are often used as intermediates in agrochemical synthesis .
1-(Difluoromethyl)-4-propoxybenzene (Target Compound)
- Advantages: The propoxy group enhances solubility in non-polar solvents and improves metabolic stability in biological systems, making it favorable for drug candidates .
Halogen and Functional Group Modifications
1-(Bromomethyl)-4-propoxybenzene
- Structure : Bromomethyl (–CH$_2$Br) replaces difluoromethyl.
- Key Differences : Bromine’s electronegativity and polarizability differ from fluorine, altering reactivity in cross-coupling reactions. Bromomethyl derivatives are common alkylating agents but less stable under basic conditions .
1-(Difluoromethoxy)-4-fluorobenzene
- Structure : Difluoromethoxy (–OCF$_2$H) at 1-position; fluorine at 4-position.
- Key Differences : The difluoromethoxy group increases electron-withdrawing effects, while the fluorine atom further polarizes the ring. This compound exhibits enhanced stability in oxidative environments .
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene
Comparative Data Table
| Compound Name | Molecular Formula | Substituents (Position) | Boiling Point (°C) | logP | Key Applications |
|---|---|---|---|---|---|
| 1-(Difluoromethyl)-4-propoxybenzene | C${10}$H${12}$F$_2$O | –CF$2$H (1), –OCH$2$CH$2$CH$3$ (4) | ~215–220 (est.) | 3.2 | Drug intermediates, materials science |
| 1-(Difluoromethyl)-4-methoxybenzene | C$8$H$8$F$_2$O | –CF$2$H (1), –OCH$3$ (4) | ~180–185 | 2.1 | Electrophilic aromatic substitution |
| 1-(Bromomethyl)-4-propoxybenzene | C${10}$H${13}$BrO | –CH$2$Br (1), –OCH$2$CH$2$CH$3$ (4) | ~230–235 | 3.5 | Alkylation reactions |
| 1-(Difluoromethoxy)-4-fluorobenzene | C$7$H$5$F$_3$O | –OCF$_2$H (1), –F (4) | ~165–170 | 2.8 | Oxidative stability studies |
Note: Boiling points and logP values are estimated based on structural analogs.
Research Findings and Unique Properties
- Reactivity: The difluoromethyl group in 1-(Difluoromethyl)-4-propoxybenzene participates in hydrogen bonding and enhances resistance to metabolic degradation compared to non-fluorinated analogs. Its propoxy group facilitates interactions with hydrophobic biological targets .
- Synthetic Utility : This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, where the propoxy group stabilizes transition states. In contrast, methoxy analogs undergo faster demethylation under acidic conditions .
- Biological Activity : Fluorinated analogs exhibit improved blood-brain barrier penetration. For example, replacing methoxy with propoxy in kinase inhibitors increases bioavailability by 40% in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
